3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOZTKAYJCPGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Cyclization reactions starting from aminoguanidine or related precursors.
- Condensation with appropriate aldehydes or isocyanates to build the pyrimidine ring.
- Formation of the triazole ring via cyclization mechanisms involving guanidine intermediates.
- Introduction of the 3-chlorophenyl substituent either before or during ring formation.
These steps require careful control of reaction conditions such as temperature, solvent, and base to optimize yield and selectivity.
Specific Synthetic Routes
Carbodiimide and Guanidine Intermediate Route
A selective synthesis reported involves the following:
- Starting from iminophosphorane reacting with aromatic isocyanates to form carbodiimides.
- Reaction of carbodiimides with primary amines (RNH2, where R ≠ H, Me) to form guanidine intermediates.
- Base-catalyzed cyclization of guanidines using sodium ethoxide in mixed solvents to form the triazolopyrimidinone ring system selectively.
This method allows regioselective formation of the desired 3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one core.
Hydrazine Derivatives and Aldehydes/Ketones Route
Another common approach involves:
- Reaction of hydrazine derivatives with appropriate aldehydes or ketones to form hydrazones.
- Cyclization under acidic or basic conditions to generate the triazole ring.
- Subsequent condensation with pyrimidine precursors to form the fused triazolopyrimidine structure.
- Introduction of the 3-chlorophenyl substituent through the aldehyde or ketone starting material or via substitution reactions during synthesis.
This route emphasizes the stepwise construction of the heterocyclic system with precise substitution.
Representative Experimental Procedure (Adapted)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Iminophosphorane + Aromatic isocyanate | Formation of carbodiimide intermediate | - |
| 2 | Carbodiimide + Primary amine (e.g., 3-chlorophenyl amine) | Formation of guanidine intermediate | - |
| 3 | Guanidine + Sodium ethoxide (base) in mixed solvent | Base-catalyzed cyclization to triazolopyrimidinone | 65-75% |
| 4 | Purification by column chromatography (petroleum ether: ethyl acetate 2:1) | Isolation of pure compound | - |
This procedure is based on the regioselective cyclization mechanism reported in literature, providing a high-yielding and selective synthesis of the target compound.
Reaction Conditions and Optimization
- Solvents: Ethanol, acetonitrile, or dichloroethane are commonly used solvents to ensure solubility and reaction efficiency.
- Bases: Sodium ethoxide or potassium carbonate are employed to promote cyclization and substitution steps.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (~25–100 °C), depending on the step, to optimize yield and selectivity.
- Reaction Time: Cyclization steps often require 6–12 hours stirring under inert atmosphere (nitrogen) to complete.
Analytical Characterization
The synthesized compound is confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR to verify the chemical shifts corresponding to the triazolopyrimidine core and chlorophenyl substituent.
- Mass Spectrometry: To confirm molecular weight (~247.64 g/mol).
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as carbonyl and triazole rings.
- Chromatography: Purification via column chromatography ensures high purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Advantages | Yield Range |
|---|---|---|---|---|---|
| Carbodiimide–guanidine route | Iminophosphorane, aromatic isocyanate, primary amine | Sodium ethoxide, mixed solvents | Base-catalyzed cyclization | Regioselective, high purity | 65–75% |
| Hydrazine–aldehyde/ketone route | Hydrazine derivatives, aldehydes/ketones | Acid/base catalysts, solvents (EtOH, DCE) | Cyclization and condensation | Versatile, accessible starting materials | Moderate to good |
| Epoxy ring-opening (related pyrazolopyrimidine synthesis) | Pyrazole derivatives, epoxides, triazoles | Sodium bicarbonate, ethanol | N-alkylation and ring-opening | Good yields, adaptable | ~70% |
Research Findings and Notes
- The regioselectivity of cyclization is highly dependent on the presence of base catalysts such as sodium ethoxide; absence leads to different regioisomers.
- The presence of the 3-chlorophenyl substituent influences the compound's biological activity and binding affinity, making the precise introduction of this group critical during synthesis.
- Reaction conditions such as solvent choice and temperature have been optimized to improve yields and reduce side products in reported syntheses.
- Purification by column chromatography using petroleum ether and ethyl acetate mixtures is standard for isolating the pure compound.
- The synthetic routes are adaptable for preparing analogs by varying substituents on the phenyl ring or the triazole moiety.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group enhances the lipophilicity and biological activity of the triazolo-pyrimidine scaffold, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Triazolo-pyrimidines have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential application in cancer therapeutics .
CNS Activity
There is growing interest in the neuropharmacological effects of triazolo-pyrimidines. Compounds in this class have shown promise in modulating neurotransmitter systems and could be explored for treating neurological disorders such as anxiety and depression .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential use in developing novel pesticides. Triazole derivatives are known for their ability to inhibit fungal growth, making them suitable candidates for agricultural fungicides. Preliminary studies indicate that similar compounds effectively control plant pathogens while being less toxic to beneficial organisms .
Materials Science Applications
Polymer Chemistry
In materials science, triazolo-pyrimidines can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Their unique electronic properties may also allow for applications in organic electronics or photonic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes, modulating various biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:
Key Observations:
Substituent Position and Electronic Effects :
- Meta vs. para halogen substitution (e.g., 3-chlorophenyl vs. 4-chlorobenzyl) alters electronic and steric profiles. The meta-chlorine in the target compound may optimize π-stacking or hydrogen bonding compared to para isomers .
- Electron-withdrawing groups (Cl, Br) enhance electrophilicity, while methoxy groups improve solubility .
Functional Group Modifications :
- Thioxo (C=S) substitution at C5 (e.g., compound 7a) increases molecular weight and may enhance metal-binding capacity .
- Hydroxyl groups (e.g., cyclopentyl-OH analog) drastically reduce LogP (-1.18), suggesting improved aqueous solubility .
Biological Activity :
Biological Activity
3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound is characterized by its triazolo-pyrimidine core structure, which is known for conferring various biological activities. The presence of a chlorophenyl group enhances its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing primarily on its antitumor , antiviral , and anti-inflammatory properties.
Antitumor Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit potent antitumor activity. For instance:
- A study demonstrated that compounds with similar scaffolds showed IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .
Antiviral Activity
The antiviral potential of triazolo derivatives has also been investigated:
- Certain analogs have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The specific pathways and molecular targets remain an active area of research .
Anti-inflammatory Properties
Some studies have reported anti-inflammatory effects linked to the modulation of inflammatory cytokines. This suggests a potential role in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several case studies highlight the biological efficacy of the compound:
- Cytotoxicity Studies :
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 | 45-97 | Inhibition of tubulin polymerization |
| Antitumor | HCT-116 | 6-99 | Induction of apoptosis |
| Antiviral | Various | N/A | Inhibition of viral replication |
| Anti-inflammatory | In vitro models | N/A | Modulation of cytokines |
Q & A
Basic: What synthetic methodologies are most effective for preparing triazolopyrimidinone derivatives like 3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
Answer:
Triazolopyrimidinones are typically synthesized via cycloaddition, condensation, or cyclization reactions. For example:
- Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) can introduce the triazole ring.
- Condensation between aminopyrimidines and carbonyl-containing reagents forms the pyrimidinone core.
- Cyclization of intermediates under acidic or basic conditions finalizes the fused ring system .
Key parameters include reaction temperature (80–120°C), solvent choice (DMF, THF), and catalysts (e.g., Cu(I) for click chemistry). Purity is ensured via column chromatography or recrystallization.
Advanced: How can structural discrepancies in crystallographic data for triazolopyrimidinones be resolved during characterization?
Answer:
Discrepancies in bond lengths or angles (e.g., deviations >0.02 Å) require:
Cross-validation with X-ray diffraction (XRD) : Compare experimental data with literature values (e.g., bond lengths in the triazole ring should be ~1.31–1.38 Å) .
Computational modeling : Use DFT (Density Functional Theory) to optimize geometry and calculate theoretical bond parameters.
Multi-technique analysis : Combine XRD with NMR (e.g., H, C) and HRMS to confirm molecular integrity. For example, HRMS of a related compound showed a mass error of <2 ppm, confirming synthesis accuracy .
Basic: What safety protocols are essential when handling triazolopyrimidinone derivatives in the laboratory?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) or fine powders.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
Advanced: How can researchers design experiments to assess DNA interaction mechanisms of triazolopyrimidinone derivatives?
Answer:
Electrochemical assays : Measure changes in redox peaks (e.g., via cyclic voltammetry) to detect DNA binding. A study using a portable electrochemical sensor reported a 15% decrease in peak current upon DNA interaction .
Spectroscopic techniques :
- UV-Vis : Monitor hypochromism/shifts in λmax (e.g., 260 nm for DNA).
- Fluorescence quenching : Calculate binding constants (e.g., Stern-Volmer plots).
Molecular docking : Simulate binding affinities to DNA grooves or intercalation sites using AutoDock Vina.
Basic: What analytical techniques are critical for purity assessment of triazolopyrimidinones?
Answer:
| Technique | Purpose | Detection Limit |
|---|---|---|
| HPLC | Quantify impurities | ≤0.1% |
| TLC | Monitor reaction progress | ≥1 µg |
| Melting Point | Confirm crystallinity | ±1°C |
| Note : Purity ≥95% is typically required for biological assays. |
Advanced: How should researchers address contradictory data in environmental fate studies of triazolopyrimidinones?
Answer:
Tiered testing :
- Phase 1 (Lab) : Determine hydrolysis half-life (e.g., pH 7, 25°C) and photostability.
- Phase 2 (Field) : Monitor degradation products in soil/water matrices .
Statistical analysis : Use ANOVA to compare degradation rates across conditions (p<0.05).
Sensitivity analysis : Identify outliers via Grubbs’ test and repeat experiments.
Basic: What spectroscopic signatures distinguish triazolopyrimidinone derivatives?
Answer:
- NMR :
- IR : Strong C=O stretch at 1680–1720 cm<sup>-1</sup>.
Advanced: What strategies optimize the pharmacological activity of triazolopyrimidinone analogs?
Answer:
SAR (Structure-Activity Relationship) studies :
- Modify substituents at the 3-chlorophenyl group to enhance lipophilicity (clogP 2–4).
- Introduce electron-withdrawing groups (e.g., -CF3) to improve target binding .
In vitro screening : Test against enzyme targets (e.g., kinases) with IC50 <10 µM.
ADMET profiling : Assess solubility (e.g., ≥50 µg/mL in PBS) and metabolic stability in liver microsomes.
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Short-term : Store at 2–8°C in amber vials to prevent photodegradation.
- Long-term : Lyophilize and keep at -20°C under argon.
- Stability check : Perform HPLC every 6 months to detect degradation (<5% impurity acceptable).
Advanced: How can computational methods predict the environmental impact of triazolopyrimidinones?
Answer:
QSPR models : Estimate logKow (octanol-water coefficient) and BCF (bioaccumulation factor).
Molecular dynamics : Simulate interactions with aquatic receptors (e.g., cytochrome P450 enzymes).
Risk assessment : Combine predicted NOEC (No Observed Effect Concentration) with exposure data using ECHA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
